Cas no 80995-97-7 ((-)-Isoperitenone)

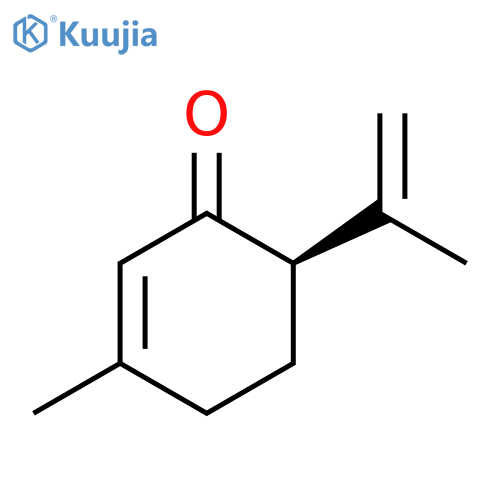

(-)-Isoperitenone structure

商品名:(-)-Isoperitenone

CAS番号:80995-97-7

MF:C10H14O

メガワット:150.22

CID:1804382

(-)-Isoperitenone 化学的及び物理的性質

名前と識別子

-

- (6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one

- (-)-Isoperitenone

-

- インチ: 1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9H,1,4-5H2,2-3H3/t9-/m1/s1

- InChIKey: SEZLYIWMVRUIKT-SECBINFHSA-N

- ほほえんだ: C1(=O)C=C(C)CC[C@@H]1C(=C)C

(-)-Isoperitenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | I824035-100mg |

(-)-Isoperitenone |

80995-97-7 | 100mg |

¥ 2590 | 2022-03-04 | ||

| Enamine | EN300-2528564-1000mg |

(6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one |

80995-97-7 | 1g |

$1328.0 | 2022-03-04 | ||

| TRC | I824035-1g |

(-)-Isoperitenone |

80995-97-7 | 1g |

$ 1777.00 | 2023-09-07 | ||

| Enamine | EN300-2528564-5000mg |

(6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one |

80995-97-7 | 5g |

$3488.0 | 2022-03-04 | ||

| Enamine | EN300-2528564-10000mg |

(6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one |

80995-97-7 | 10g |

$4386.0 | 2022-03-04 | ||

| BAI LING WEI Technology Co., Ltd. | J60I824035-100mg |

(-)-Isoperitenone |

80995-97-7 | 100mg |

¥3680 | 2023-11-24 | ||

| BAI LING WEI Technology Co., Ltd. | I824035-1g |

(-)-Isoperitenone |

80995-97-7 | 1g |

¥ 20370 | 2022-03-04 | ||

| TRC | I824035-500mg |

(-)-Isoperitenone |

80995-97-7 | 500mg |

$ 913.00 | 2023-09-07 | ||

| BAI LING WEI Technology Co., Ltd. | I824035-500mg |

(-)-Isoperitenone |

80995-97-7 | 500mg |

¥ 10500 | 2022-03-04 | ||

| BAI LING WEI Technology Co., Ltd. | J60I824035-500mg |

(-)-Isoperitenone |

80995-97-7 | 500mg |

¥14608 | 2023-11-24 |

(-)-Isoperitenone 関連文献

-

Paul M. Dewick Nat. Prod. Rep. 1999 16 97

-

Robert R. A. Freund,Philipp Gobrecht,Dietmar Fischer,Hans-Dieter Arndt Nat. Prod. Rep. 2020 37 541

-

Paul M. Dewick Nat. Prod. Rep. 1997 14 111

-

Elizabeth A. Ilardi,Craig E. Stivala,Armen Zakarian Chem. Soc. Rev. 2009 38 3133

-

5. A new method for the oxidation of alkenes to enones. An efficient synthesis of Δ5-7-oxo steroidsAnthony J. Pearson,Yong-Shing Chen,Gi Rin Han,Shih-Ying Hsu,Tapan Ray J. Chem. Soc. Perkin Trans. 1 1985 267

80995-97-7 ((-)-Isoperitenone) 関連製品

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2039-76-1(3-Acetylphenanthrene)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量